molecular formula C8H7F3O2 B1350628 2-(2,3,6-Trifluorophenoxy)ethanol CAS No. 72912-49-3

2-(2,3,6-Trifluorophenoxy)ethanol

Cat. No. B1350628
CAS RN: 72912-49-3
M. Wt: 192.13 g/mol
InChI Key: KMYSVQOMALEHHV-UHFFFAOYSA-N
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Description

2-(2,3,6-Trifluorophenoxy)ethanol is a colorless or pale yellow liquid that is soluble in water, alcohol, and ether. It has a molecular weight of 192.14 g/mol and is commonly used as a solvent, reagent, and intermediate in organic synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C8H7F3O2 . The structure includes a trifluorophenoxy group attached to an ethanol molecule .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³ , a boiling point of 233.0±0.0 °C at 760 mmHg , and a flash point of 120.2±22.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 29 Ų .

Scientific Research Applications

Green Biocatalysis for Synthesis of Chiral Intermediates

The development of green and environmentally friendly processes for the synthesis of chiral intermediates is crucial in pharmaceutical manufacturing. An enzymatic process utilizing ketoreductase has demonstrated the ability to efficiently convert ketones into their corresponding chiral alcohols with high enantioselectivity. This method, exemplified by the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, showcases the potential of biocatalysis in producing chiral intermediates under mild conditions, thus reducing the environmental impact associated with traditional chemical synthesis (Guo et al., 2017).

Hydrogen Production from Ethanol

The steam iron process utilizing ethanol as a feedstock presents an innovative approach to hydrogen production. This method combines the redox capabilities of iron oxides with the catalytic decomposition of ethanol, yielding high-purity hydrogen gas suitable for fuel cells. The process operates efficiently at temperatures ranging from 625 to 750°C and demonstrates a low environmental impact, highlighting the versatility of ethanol as a renewable resource for clean energy production (Hormilleja et al., 2014).

Electrocatalysis and Sensor Development

The electrooxidation of ethanol on Pd electrodes in alkaline media, studied through in situ FTIR spectroscopy, reveals the incomplete oxidation of ethanol to acetate with low selectivity towards CO2. This insight is vital for developing more efficient electrocatalysts and sensors for detecting ethanol and its oxidation products, contributing to advancements in fuel cell technology and environmental monitoring (Zhou et al., 2010).

Fluorination and Trifluoromethylation in Organic Synthesis

Trifluoromethyl groups significantly impact the physical and chemical properties of organic molecules, finding widespread application in pharmaceuticals, agrochemicals, and materials science. Techniques for hydrotrifluoromethylation and iodotrifluoromethylation of alkenes and alkynes using inorganic electrides offer a simple, efficient, and environmentally benign strategy for introducing trifluoromethyl groups into organic molecules. These methods exemplify the ongoing evolution of fluorination techniques in organic synthesis, enabling the tailored modification of molecular properties (Choi et al., 2014).

Extraction and Separation Processes

The use of ionic liquids for the extraction of alcohols from aqueous solutions represents a significant advancement in separation technology. Specifically, the extraction of ethanol and butanol from water using 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide showcases the potential of ionic liquids in reducing the energy consumption associated with conventional distillation processes. This research highlights the role of ionic liquids in developing more sustainable and efficient industrial separation processes (Chapeaux et al., 2008).

Mechanism of Action

The mechanism of action of 2-(2,3,6-Trifluorophenoxy)ethanol is not clear as it’s typically used as a reagent or intermediate in organic synthesis. Its reactivity would be expected to be similar to other alcohols and ethers.

Safety and Hazards

When handling 2-(2,3,6-Trifluorophenoxy)ethanol, it’s important to avoid all personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

2-(2,3,6-trifluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-5-1-2-6(10)8(7(5)11)13-4-3-12/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYSVQOMALEHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OCCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380719
Record name 2-(2,3,6-Trifluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72912-49-3
Record name 2-(2,3,6-Trifluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3,6-Trifluorophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrafluorobenzene (67.7 g), sodium hydrobromide (20.8 g), and 200 ml of ethyleneglycol are refluxed with good stirring for 3 hours. The reaction mixture is poured into water (800 ml), acidified with 10% hydrochloric acid and then extracted with ether. The ether is washed with dilute sodium hydroxide and water, and then distilled under vacuum to give 2-(2,3,6-trifluorophenoxy) ethanol), b.p. about 100° at 15 min.
Quantity
67.7 g
Type
reactant
Reaction Step One
Name
sodium hydrobromide
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(2,3,6-Trifluorophenoxy)ethanol impact the crystallization of lithium carbonate on the FO membrane surface?

A: The research indicates that modifying the thin film composite (TFC) membrane surface with this compound, along with other compounds, leads to a gradual reduction in the crystallization rate of lithium carbonate []. While the exact mechanism is not fully elucidated in the paper, it is suggested that these modifications alter the surface energy of the membrane. This alteration likely affects the interaction between the membrane surface and the precipitating lithium carbonate crystals, thus influencing the crystallization rate and potentially promoting the formation of the more stable γ-form of lithium carbonate crystals.

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